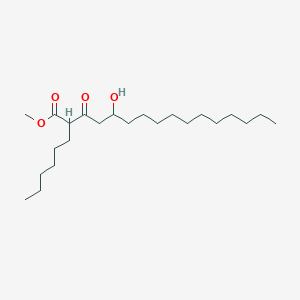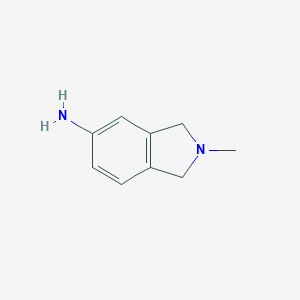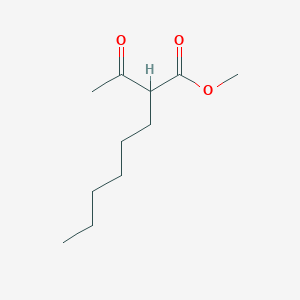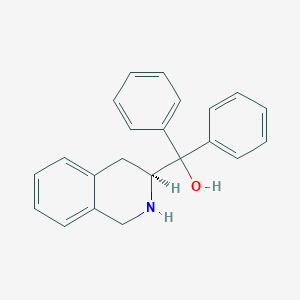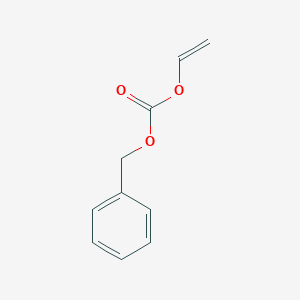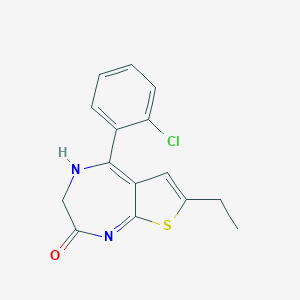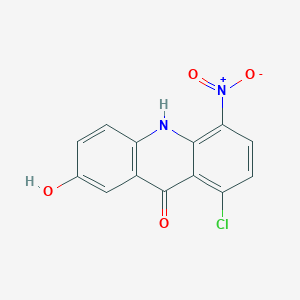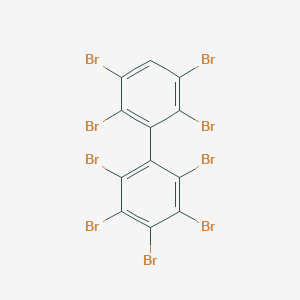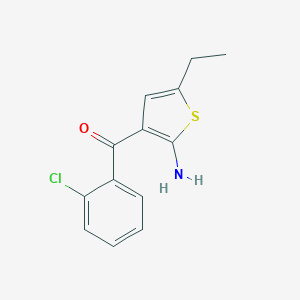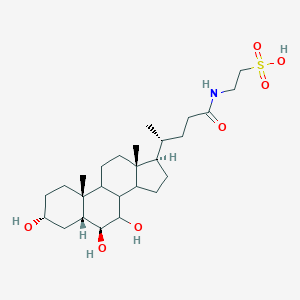
Tauro-alpha-muricholic acid
概要
説明
Tauro-alpha-muricholic acid is a taurine-conjugated form of alpha-muricholic acid, a bile acid and rodent metabolite . It is a reversible and competitive antagonist of the Farnesoid X receptor and is used as an experimental detergent in cholestasis studies .
Synthesis Analysis
The synthesis of Tauro-alpha-muricholic acid involves a complex process that includes the catabolism of cholesterol to bile acids . The enzyme responsible for the 6-hydroxylation reactions forming muricholates in rodents is the cytochrome P450 Cyp2c70 . This produces alpha-muricholic acid from chenodeoxycholic acid .Molecular Structure Analysis
The molecular formula of Tauro-alpha-muricholic acid is C26H44NO7S . It is a taurine-conjugated form of the murine-specific primary bile acid alpha-muricholic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Tauro-alpha-muricholic acid include a molecular weight of 537.7 and a molecular formula of C26H44NO7S . It is a crystalline solid .科学的研究の応用
-
Clinical Research
- Tauro-alpha-muricholic acid is used in clinical research for the quantitation of bile acids . It’s part of a group of bile acids analyzed in a study that included chenodeoxycholic acid, cholic acid, deoxycholic acid, and others .
- The method used for this application involves a simple, sensitive, and specific LC/MS/MS analytical method developed for the quantitation of bile acids by triple quadrupole (QQQ) mass spectrometry using protein crash (PPT) sample preparation .
- The results showed good analyte recovery and post-extraction cleanliness, capable of the sensitivities to quantitate the bile acids in serum over their dynamic range .
-
Cholestasis Studies
-
Circulating and Hepatic Bile Acids Profiling
- Tauro-alpha-muricholic acid has been detected in human serum, indicating its presence in the human bile acid pool .
- The method used for this application involves a sensitive, fast, and reproducible ultraperformance liquid chromatography/multiple reaction monitoring/mass spectrometry method to determine the tissue and sera bile acid profiles in different species .
- The results of this study confirmed and extended previous reports, showing marked interspecies differences in circulating and hepatic bile acid composition .
-
Farnesoid X Receptor (FXR) Antagonist
- Tauro-alpha-muricholic acid is known to be a reversible and competitive antagonist of the Farnesoid X receptor (FXR) .
- FXR is a part of the nuclear receptor superfamily and has been proven to play a key role in the regulation of a wide range of metabolic pathways . FXR is activated by BAs and actually modulates their synthesis, conjugation, and secretion . The receptor also participates in the control of other lipids and glucose homeostasis and metabolism .
- Therefore, Tauro-alpha-muricholic acid can be included in various analyses evaluating FXR activity and potential therapeutic properties .
-
Internal Standard for Quantification
-
Bile Acid Metabolism
- Tauro-alpha-muricholic acid is a taurine-conjugated form of the murine-specific primary bile acid alpha-muricholic acid . It’s involved in the metabolism of bile acids, which are critical for digestion and absorption of fats and fat-soluble vitamins in the small intestine .
- Methods of studying bile acid metabolism often involve the use of mass spectrometry or other biochemical techniques .
- The outcomes of these studies can provide insights into various health conditions related to bile acid metabolism, such as liver diseases .
-
Gut Microbiota Regulation
- Tauro-alpha-muricholic acid has been shown to regulate gut microbiota by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist .
- This application involves studying the effects of Tauro-alpha-muricholic acid on gut microbiota using various experimental models .
- The results of these studies can provide valuable insights into the role of bile acids in gut microbiota regulation and their potential therapeutic applications .
Safety And Hazards
将来の方向性
Bile acids and their signaling pathways, including those involving Tauro-alpha-muricholic acid, are increasingly recognized as potential therapeutic targets for cholestatic and metabolic liver diseases . The interactions between bile acids and the gut microbiome are of particular interest, and modulating these interactions may be beneficial for cholestatic and metabolic liver diseases .
特性
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18?,19?,20+,22?,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLDPYUICCHJX-OEYGYFRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948572 | |
| Record name | 3,6,7-Trihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tauro-b-muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tauro-alpha-muricholic acid | |
CAS RN |
25696-60-0 | |
| Record name | Tauromuricholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025696600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,7-Trihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tauro-b-muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



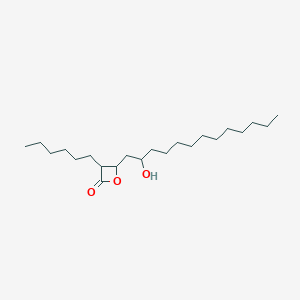
![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)
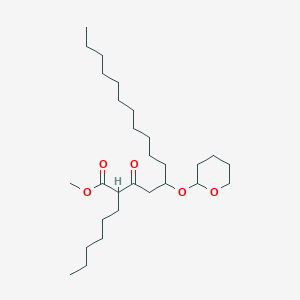
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
